Perfluorohexanamide
Overview
Description
Perfluorohexanamide is a perfluorinated compound characterized by a carbon backbone fully surrounded by fluorine atoms. This unique structure imparts remarkable chemical and physical properties, making it highly resistant to heat, chemicals, and solvents. This compound is used in various industrial applications due to its stability and non-reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorohexanamide typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. The reaction conditions include maintaining a temperature of around -78°C to 0°C and using a catalyst like sodium hydride .
Industrial Production Methods
Industrial production of this compound involves continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for high conversion rates and selectivity while minimizing energy consumption. The process is optimized using machine learning algorithms to achieve the best results with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Perfluorohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products
Oxidation: Produces perfluorohexanoic acid.
Reduction: Yields perfluorohexylamine.
Substitution: Forms various substituted perfluorohexanamides depending on the nucleophile used.
Scientific Research Applications
Perfluorohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for high-temperature reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its stability and non-reactivity.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants due to its chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of perfluorohexanamide involves its interaction with specific molecular targets and pathways. It is believed to act as a peroxisome proliferator-activated receptor (PPAR) agonist, influencing lipid metabolism and energy homeostasis. This interaction modulates the expression of genes involved in fatty acid oxidation and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Uniqueness
Perfluorohexanamide stands out due to its unique combination of chemical stability, low toxicity, and high thermal resistance. Unlike other perfluorinated compounds, it has a lower environmental persistence and bioaccumulation potential, making it a safer alternative for various applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11NO/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJMLNAMXAIUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561751 | |
Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-54-6 | |
Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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